N-But-2-ynyl-6-chloro-N-prop-2-ynylpyridine-3-sulfonamide
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Overview
Description
Molecular Structure Analysis
This would involve a detailed analysis of the compound’s molecular structure. This could include information on the types of bonds present, the shape of the molecule, and any notable structural features .Chemical Reactions Analysis
This would involve a detailed analysis of any known chemical reactions involving the compound. This could include information on how the compound reacts with other substances, the products of these reactions, and the conditions under which these reactions occur .Physical and Chemical Properties Analysis
This would involve a detailed analysis of the compound’s physical and chemical properties. This could include information on the compound’s melting and boiling points, solubility, stability, and reactivity .Scientific Research Applications
Catalysis in Organic Synthesis
N-But-2-ynyl-6-chloro-N-prop-2-ynylpyridine-3-sulfonamide, as a sulfonamide derivative, can be utilized in various catalytic processes in organic synthesis. For example, Xiaojun Han (2010) demonstrated the use of similar sulfonamide structures in copper-catalyzed cross-coupling reactions, which are crucial for creating complex organic molecules (Han, 2010).
Antimicrobial Applications
Sulfonamides, including compounds similar to this compound, have been explored for their antimicrobial properties. Fadda et al. (2016) synthesized novel functionalized N-sulfonates, demonstrating their potential in combating various microbial strains (Fadda, El-Mekawy, & AbdelAal, 2016).
Organic Synthesis and Drug Metabolism
The study of sulfonamide reactions, such as those involving this compound, is significant in organic synthesis and drug metabolism. Wetzel and Jones (2020) explored electrically driven bond cleavage reactions of sulfonamides, which could be relevant for deprotection chemistry and drug metabolism studies (Wetzel & Jones, 2020).
Corrosion Inhibition
Sulfonamides like this compound can act as corrosion inhibitors. Sappani and Karthikeyan (2014) studied similar sulfonamides as potential inhibitors for mild steel corrosion, showcasing their utility in industrial applications (Sappani & Karthikeyan, 2014).
Antiviral Research
The exploration of sulfonamides for antiviral activity is another significant area. Chen et al. (2010) synthesized sulfonamide derivatives and evaluated their antiviral properties, indicating potential applications for this compound in this field (Chen et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-but-2-ynyl-6-chloro-N-prop-2-ynylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-3-5-9-15(8-4-2)18(16,17)11-6-7-12(13)14-10-11/h2,6-7,10H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXZEOXFHSBIBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN(CC#C)S(=O)(=O)C1=CN=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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